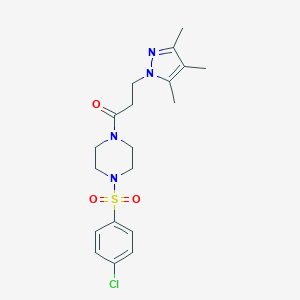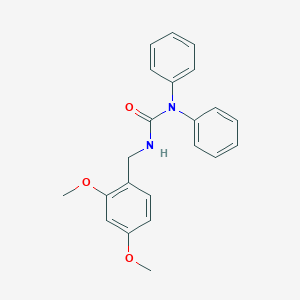
3-(2,4-Dimethoxybenzyl)-1,1-diphenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dimethoxybenzyl)-1,1-diphenylurea, also known as DMBU, is a synthetic compound that has been widely used in scientific research. It belongs to the class of diphenylurea derivatives and has shown promising results in various biological studies.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethoxybenzyl)-1,1-diphenylurea involves the inhibition of protein kinases by binding to their ATP-binding site. This results in the inhibition of downstream signaling pathways, which can lead to cell death or growth inhibition.
Biochemical and Physiological Effects:
3-(2,4-Dimethoxybenzyl)-1,1-diphenylurea has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of protein kinases. 3-(2,4-Dimethoxybenzyl)-1,1-diphenylurea has also been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest. In addition, 3-(2,4-Dimethoxybenzyl)-1,1-diphenylurea has been shown to have anti-inflammatory effects by inhibiting the activity of inflammatory mediators.
Advantages and Limitations for Lab Experiments
3-(2,4-Dimethoxybenzyl)-1,1-diphenylurea has several advantages as a tool compound for studying biological processes. It is a potent inhibitor of protein kinases and has been shown to have low toxicity in vitro. However, 3-(2,4-Dimethoxybenzyl)-1,1-diphenylurea has some limitations as well. It has poor solubility in water, which can make it difficult to use in certain experiments. In addition, 3-(2,4-Dimethoxybenzyl)-1,1-diphenylurea has not been extensively studied in vivo, which limits its potential for clinical use.
Future Directions
There are several future directions for the study of 3-(2,4-Dimethoxybenzyl)-1,1-diphenylurea. One potential direction is to study its effects in vivo to determine its potential for clinical use. Another direction is to investigate the potential of 3-(2,4-Dimethoxybenzyl)-1,1-diphenylurea as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to understand the mechanism of action of 3-(2,4-Dimethoxybenzyl)-1,1-diphenylurea and its effects on various signaling pathways.
Synthesis Methods
The synthesis of 3-(2,4-Dimethoxybenzyl)-1,1-diphenylurea involves the reaction of 2,4-dimethoxybenzylamine with diphenylisocyanate. The reaction is carried out in the presence of a catalyst such as triethylamine or pyridine. The resulting product is then purified by recrystallization to obtain pure 3-(2,4-Dimethoxybenzyl)-1,1-diphenylurea.
Scientific Research Applications
3-(2,4-Dimethoxybenzyl)-1,1-diphenylurea has been extensively used in scientific research as a tool compound for studying various biological processes. It has been shown to inhibit the activity of protein kinases, which are important regulators of cellular signaling pathways. 3-(2,4-Dimethoxybenzyl)-1,1-diphenylurea has also been used to study the role of protein kinases in cancer and other diseases.
properties
IUPAC Name |
3-[(2,4-dimethoxyphenyl)methyl]-1,1-diphenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-26-20-14-13-17(21(15-20)27-2)16-23-22(25)24(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15H,16H2,1-2H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFGGPMANOPUTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethoxybenzyl)-1,1-diphenylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,5-dimethyl-1,2,4-triazol-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B497235.png)
![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-furamide](/img/structure/B497236.png)
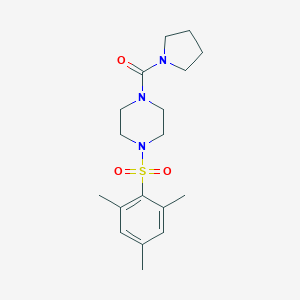
![1-[(4-methylphenyl)sulfonyl]-4-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B497246.png)
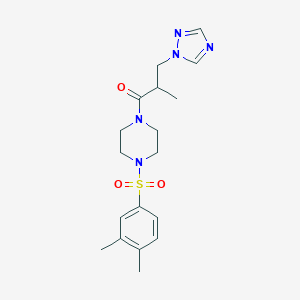
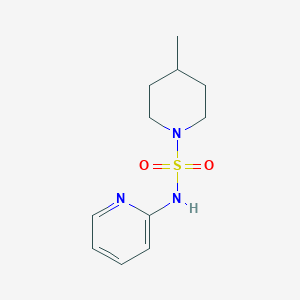
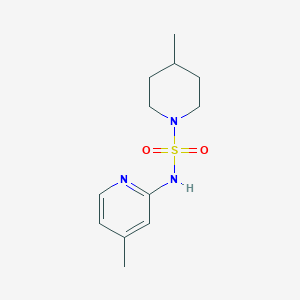

![1-(mesitylsulfonyl)-4-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B497252.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperazine](/img/structure/B497253.png)
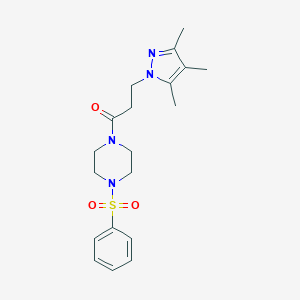
![1-[(3,4-dimethylphenyl)sulfonyl]-4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperazine](/img/structure/B497256.png)
![1-(mesitylsulfonyl)-4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperazine](/img/structure/B497257.png)
